molecular formula C14H32N2 B1610622 N,N'-Dimethyl-1,12-diaminododecane CAS No. 56992-91-7

N,N'-Dimethyl-1,12-diaminododecane

Cat. No.: B1610622
CAS No.: 56992-91-7
M. Wt: 228.42 g/mol
InChI Key: WFAFNKFCDOBGST-UHFFFAOYSA-N
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Preparation Methods

N,N’-Dimethyl-1,12-diaminododecane can be synthesized through various methods. One common synthetic route involves the reaction of carbamic acid, N,N’-1,12-dodecanediylbis-, C,C’-diethyl ester with lithium aluminium tetrahydride in tetrahydrofuran at 80°C for 24 hours . This method yields a high purity product with a yield of approximately 93% . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

N,N’-Dimethyl-1,12-diaminododecane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride.

    Substitution: N,N’-Dimethyl-1,12-diaminododecane can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N’-Dimethyl-1,12-diaminododecane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in the study of biological systems and processes.

    Medicine: Research involving N,N’-Dimethyl-1,12-diaminododecane includes its potential use in drug development and therapeutic applications.

    Industry: It is employed in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-1,12-diaminododecane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

N,N’-Dimethyl-1,12-diaminododecane can be compared with other similar compounds such as:

The uniqueness of N,N’-Dimethyl-1,12-diaminododecane lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

N,N'-dimethyldodecane-1,12-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N2/c1-15-13-11-9-7-5-3-4-6-8-10-12-14-16-2/h15-16H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAFNKFCDOBGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507795
Record name N~1~,N~12~-Dimethyldodecane-1,12-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56992-91-7
Record name N~1~,N~12~-Dimethyldodecane-1,12-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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